molecular formula C14H11FO3 B566989 5-Fluoro-3-(4-methoxyphenyl)benzoic acid CAS No. 1261903-69-8

5-Fluoro-3-(4-methoxyphenyl)benzoic acid

Cat. No.: B566989
CAS No.: 1261903-69-8
M. Wt: 246.237
InChI Key: IDVPQPRHGUBPRN-UHFFFAOYSA-N
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Description

5-Fluoro-3-(4-methoxyphenyl)benzoic acid is a fluorinated biphenyl compound that serves as a high-value building block in medicinal chemistry and pharmaceutical research. This benzoic acid derivative is designed for use in the synthesis of novel active pharmaceutical ingredients (APIs), particularly as a core scaffold in the development of non-steroidal anti-inflammatory agents . Its molecular structure, featuring a biphenyl system with fluoro and methoxy substituents, is associated with enhanced biological activity and improved metabolic stability . In research settings, this compound is investigated for its potential to inhibit edema and granuloma tissue formation, demonstrating efficacy in preclinical models of inflammatory diseases such as rheumatoid arthritis and osteoarthritis . The mechanism of action for related anti-inflammatory biphenyl compounds involves the inhibition of key pro-inflammatory pathways, providing a therapeutic effect with a potentially reduced side-effect profile compared to traditional steroid treatments . Beyond inflammation, structurally similar fluorinated benzoic acids are utilized in exploratory oncology research, including the development of probes that target nonsense mutations in mRNA, which are implicated in certain genetic diseases and cancers . The carboxylic acid functional group provides a versatile handle for further synthetic modification, enabling conjugation to various molecular scaffolds through amide bond formation or esterification. It can also be readily converted to an acyl chloride for more diverse nucleophilic substitution reactions and Friedel-Crafts acylation, facilitating the construction of more complex chemical entities . Researchers value this compound for the excellent lipophilicity and binding affinity imparted by its fluorinated substituents, which are critical parameters in drug discovery and development . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-fluoro-5-(4-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-13-4-2-9(3-5-13)10-6-11(14(16)17)8-12(15)7-10/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVPQPRHGUBPRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689171
Record name 5-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261903-69-8
Record name 5-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Characterization and Synthetic Utility of 5-Fluoro-3-(4-methoxyphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

5-Fluoro-3-(4-methoxyphenyl)benzoic acid is a functionalized biaryl scaffold utilized in medicinal chemistry as a pharmacophore building block. Structurally, it consists of a benzoic acid core stabilized by a fluorine atom at the meta position (C5) and a 4-methoxyphenyl moiety at the opposing meta position (C3).

This specific substitution pattern is critical in drug discovery for modulating lipophilicity (


) and blocking metabolic soft spots on the phenyl ring (via fluorination), while the carboxylic acid provides a handle for further derivatization (e.g., amide coupling) or ionic interaction within a receptor pocket.
Chemoinformatics Profile
PropertyValue
IUPAC Name 5-Fluoro-3-(4-methoxyphenyl)benzoic acid
Molecular Formula C

H

FO

Molecular Weight 246.24 g/mol
Exact Mass 246.0692
Element Count C: 14, H: 11, F: 1, O: 3
Predicted LogP ~3.4 (Lipophilic)
H-Bond Donors 1 (Carboxylic Acid)
H-Bond Acceptors 3 (Fluorine, Ether, Carbonyl)
SMILES COc1ccc(cc1)c2cc(F)cc(c2)C(=O)O

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The most robust route to synthesize 5-Fluoro-3-(4-methoxyphenyl)benzoic acid is via a palladium-catalyzed Suzuki-Miyaura cross-coupling. This protocol utilizes 3-bromo-5-fluorobenzoic acid as the electrophile and 4-methoxyphenylboronic acid as the nucleophile.

Reaction Architecture
  • Electrophile: 3-Bromo-5-fluorobenzoic acid (provides the core and the halogen handle).

  • Nucleophile: 4-Methoxyphenylboronic acid (provides the biaryl extension).

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (resistant to air/moisture compared to Pd(PPh
    
    
    )
    
    
    ).
  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) or Sodium Carbonate (Na
    
    
    CO
    
    
    ).
  • Solvent System: 1,4-Dioxane : Water (4:1) (Promotes solubility of the inorganic base).

Step-by-Step Protocol

Note: This protocol is designed for a 1.0 mmol scale.

  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, charge:

    • 3-Bromo-5-fluorobenzoic acid (219 mg, 1.0 mmol)

    • 4-Methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 equiv)

    • K

      
      CO
      
      
      
      (414 mg, 3.0 mmol, 3.0 equiv)
  • Solvation: Add 1,4-Dioxane (8 mL) and deionized water (2 mL).

  • Degassing: Sparge the solution with Argon or Nitrogen gas for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst deactivation).

  • Catalysis: Add Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (41 mg, 0.05 mmol, 5 mol%).
  • Reaction: Fit the flask with a reflux condenser and heat to 90°C for 4–6 hours under an inert atmosphere. Monitor via TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter through a pad of Celite to remove palladium black; rinse with EtOAc.

    • Acidification (Critical Step): The product exists as a carboxylate salt. Acidify the aqueous phase carefully with 1N HCl to pH ~2–3. The free acid should precipitate.

    • Extract with Ethyl Acetate (3 x 15 mL).

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate in vacuo.[1]
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO

    
    , Hexanes:EtOAc gradient with 1% Acetic Acid).
    

Mechanistic Visualization

The following diagram illustrates the catalytic cycle specific to this synthesis, detailing the Oxidative Addition, Transmetallation, and Reductive Elimination steps.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Reactant 1 BaseStep Base Activation (Ar-Pd-OH/OR) OxAdd->BaseStep + Base (CO3) TransMet Transmetallation (Boronate Complex) BaseStep->TransMet + Reactant 2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl-Pd Complex RedElim->Pd0 Regeneration Product 5-Fluoro-3-(4-methoxyphenyl)benzoic acid RedElim->Product Release Reactant1 3-Bromo-5-fluorobenzoic acid Reactant1->OxAdd Reactant2 4-Methoxyphenylboronic acid Reactant2->TransMet

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of 3-bromo-5-fluorobenzoic acid.

Analytical Validation (Self-Validating Criteria)

To confirm the structural integrity of the synthesized molecule, the following spectral signatures must be observed.

Proton NMR ( H NMR, 400 MHz, DMSO-d )
  • Carboxylic Acid: A broad singlet at

    
     12.0–13.0 ppm (1H, -COOH ).
    
  • Methoxy Group: A sharp singlet at

    
     3.83 ppm (3H, -OCH 
    
    
    
    ).
  • Biaryl Core (Anisole Ring): Two doublets (AA'BB' system) around

    
     7.05 ppm (2H) and 
    
    
    
    7.65 ppm (2H), characteristic of para-substitution.
  • Benzoic Core: The protons on the central ring will show coupling to the fluorine atom (

    
    ). Look for a triplet-like signal at C4 (between the rings) and doublets at C2/C6 due to meta-coupling.
    
Mass Spectrometry (ESI-MS)
  • Negative Mode (ESI-): The carboxylic acid readily deprotonates.

    • Expect a dominant peak at m/z 245.2 [M-H]

      
       .
      
  • Positive Mode (ESI+): Less sensitive for acidic compounds unless using ammonium buffers.

    • Expect m/z 247.2 [M+H]

      
       .
      

Structural Biology & Pharmacophore Utility

In drug development, this molecule serves as a bioisostere for biphenyl systems found in NSAIDs (e.g., Flurbiprofen analogs) or kinase inhibitors.

  • Metabolic Stability: The fluorine at position 5 blocks P450-mediated oxidation at that site, extending the half-life (

    
    ) compared to the non-fluorinated analog.
    
  • Electronic Effects: The fluorine atom is electron-withdrawing, which lowers the pKa of the carboxylic acid slightly, potentially altering its binding affinity to positively charged residues (e.g., Arginine/Lysine) in protein active sites.

  • Lipophilicity: The methoxy group adds bulk and lipophilicity without introducing a hydrogen bond donor, useful for filling hydrophobic pockets in enzymes.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • PubChem. (n.d.).[2][3] Compound Summary: 3-Fluoro-5-(trifluoromethyl)benzoic acid (Structural Analog). National Library of Medicine. Link

  • Hansa, R., et al. (2021).[4][1][5] 4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents.[5] European Journal of Medicinal Chemistry, 219, 113402.[5] Link[5]

  • Sigma-Aldrich. (n.d.). 5-Fluoro-2-methoxybenzoic acid (Fragment Reference).[6][7][8] Link

Sources

Navigating the Synthesis and Application of 5-Fluoro-3-(4-methoxyphenyl)benzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Biaryl Carboxylic Acids in Modern Drug Discovery

The biaryl motif is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of fluorine into these structures can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including its metabolic stability, lipophilicity, and binding affinity.[1][2][3] 5-Fluoro-3-(4-methoxyphenyl)benzoic acid represents a valuable, albeit commercially scarce, building block that combines these features. Its structure is of significant interest to researchers and drug development professionals engaged in the synthesis of novel therapeutics. This guide provides an in-depth look at the probable synthetic routes, potential applications, and essential characterization techniques for this compound, offering a roadmap for its acquisition and use in a research setting.

Commercial Availability: A Niche Compound Requiring Custom Synthesis

A thorough search of commercial chemical catalogs reveals that 5-Fluoro-3-(4-methoxyphenyl)benzoic acid is not a readily available, off-the-shelf compound. Its structural complexity and likely specialized applications mean that researchers will need to obtain it through custom synthesis. Several companies specialize in the synthesis of such novel chemical entities for research and development purposes.[4][5][6][7][8]

Table 1: Representative Custom Synthesis Service Providers

Company NameService HighlightsGeographic Reach
Apollo ScientificExpertise in fluorinated and heterocyclic building blocks; multi-step synthesis from mg to kg scale.[5]UK-based, global distribution
BOC SciencesCustom synthesis for biotechnology and pharmaceutical industries; offers radiolabeled synthesis.[4]US-based, global services
Otava ChemicalsSpecializes in complex organic synthesis, including novel route design and hit-to-lead libraries.[7]North America and Europe
Sarchem LabsFocus on collaborative custom synthesis for academic and industrial research projects.[8]US-based, international collaboration

Proposed Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach

The most logical and widely employed method for constructing the biaryl bond in 5-Fluoro-3-(4-methoxyphenyl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction.[9][10][11] This palladium-catalyzed reaction is renowned for its high functional group tolerance and reliability in forming carbon-carbon bonds between two aromatic rings.

The proposed synthesis would involve the coupling of two key building blocks: a halogenated fluorobenzoic acid derivative and a methoxyphenylboronic acid.

Key Starting Materials:

  • Aryl Halide: 3-Bromo-5-fluorobenzoic acid (or its corresponding methyl ester) is a suitable starting material. This compound is commercially available from several suppliers.[12]

  • Boronic Acid: 4-Methoxyphenylboronic acid is also a common and readily available reagent.

Experimental Protocol: A Generalized Suzuki-Miyaura Coupling Procedure

The following protocol outlines a general procedure for the synthesis of 5-Fluoro-3-(4-methoxyphenyl)benzoic acid. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary to achieve the best results.

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-bromo-5-fluorobenzoic acid (1.0 eq), 4-methoxyphenylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent mixture, such as 1,4-dioxane/water or toluene/ethanol.

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

  • Purification: Filter the crude product and wash with water. The solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Reagents & Conditions A 3-Bromo-5-fluorobenzoic acid F Suzuki-Miyaura Cross-Coupling A->F B 4-Methoxyphenylboronic acid B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent & Heat E->F G Reaction Workup (Acidification) F->G Crude Product H Purification (Recrystallization/Chromatography) G->H I 5-Fluoro-3-(4-methoxyphenyl)benzoic acid H->I Pure Product

Caption: Proposed Suzuki-Miyaura synthesis workflow.

Potential Applications in Drug Discovery and Medicinal Chemistry

Fluorinated biaryl carboxylic acids are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs).[13] The specific structural features of 5-Fluoro-3-(4-methoxyphenyl)benzoic acid suggest its potential utility in several therapeutic areas:

  • Anti-inflammatory Agents: The biaryl scaffold is common in non-steroidal anti-inflammatory drugs (NSAIDs). The fluorine atom can enhance the potency and metabolic stability of these compounds.

  • Oncology: Many kinase inhibitors and other anti-cancer agents feature biaryl cores. The methoxy group can serve as a key hydrogen bond acceptor in protein-ligand interactions.

  • Infectious Diseases: The incorporation of fluorine can improve the cell permeability and bioavailability of antibacterial and antiviral agents.[14]

The carboxylic acid moiety provides a convenient handle for further chemical modification, such as amide bond formation, to explore structure-activity relationships.

Applications Core 5-Fluoro-3-(4-methoxyphenyl)benzoic acid Biaryl Scaffold Fluorine Atom Methoxy Group Carboxylic Acid Potency Increased Potency & Binding Affinity Core:f1->Potency Core:f2->Potency Metabolism Enhanced Metabolic Stability Core:f1->Metabolism Permeability Improved Membrane Permeability Core:f1->Permeability SAR Handle for SAR (Amide Coupling) Core:f3->SAR

Caption: Key structural features and their potential impact.

Essential Characterization Protocols

Once synthesized, the identity and purity of 5-Fluoro-3-(4-methoxyphenyl)benzoic acid must be confirmed through a suite of analytical techniques.

Table 2: Analytical Characterization Methods

TechniquePurposeExpected Observations
¹H NMR Structural confirmation and purity assessment.Aromatic protons will show characteristic splitting patterns due to fluorine-proton coupling. A singlet corresponding to the methoxy group protons will be observed. The carboxylic acid proton will appear as a broad singlet.[15]
¹³C NMR Carbon skeleton confirmation.The carbon atoms attached to and near the fluorine will show characteristic splitting (C-F coupling).[16]
¹⁹F NMR Direct observation of the fluorine atom.A singlet or a multiplet depending on the coupling with nearby protons.
Mass Spectrometry (MS) Molecular weight determination.The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of C₁₄H₁₁FO₃ (246.24 g/mol ).
Melting Point Purity assessment.A sharp melting point range is indicative of a pure compound.
High-Performance Liquid Chromatography (HPLC) Purity determination.A single major peak should be observed, with an area percentage indicating the purity of the sample.[17]
Standard Protocol for NMR Sample Preparation
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Process the spectra (Fourier transformation, phasing, and baseline correction) and integrate the signals. Analyze the chemical shifts, coupling constants, and multiplicities to confirm the structure.[16][17]

Conclusion: A Valuable Tool for Advanced Research

While not commercially available off-the-shelf, 5-Fluoro-3-(4-methoxyphenyl)benzoic acid is an accessible and highly valuable building block for researchers in drug discovery and medicinal chemistry. Its synthesis, primarily through the robust Suzuki-Miyaura cross-coupling, allows for its tailored production. The strategic placement of the fluoro and methoxy groups on the biaryl scaffold provides a unique combination of properties that can be leveraged to develop novel therapeutic agents with improved pharmacological profiles. By partnering with a reputable custom synthesis provider and employing rigorous analytical characterization, research teams can confidently incorporate this promising intermediate into their discovery programs.

References

  • The Royal Society of Chemistry. (2023, September 27). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved from [Link]

  • Biocompare. (n.d.). Chemical Synthesis Services. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 11). Comprehensive Guide to Custom Synthesis Service. Retrieved from [Link]

  • ACS Publications. (2024, February 29). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Organic Letters. Retrieved from [Link]

  • Otava Chemicals. (n.d.). Custom Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, November 11). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Retrieved from [Link]

  • ACS Publications. (2024, February 29). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Organic Letters. Retrieved from [Link]

  • PubMed. (2024, March 8). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Retrieved from [Link]

  • NSF Public Access Repository. (2025, February 1). Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. Retrieved from [Link]

  • ACS Publications. (2015, July 22). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • Global Scientific Journal. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • Kiel University. (2024, June 21). Novel synthesis of fluorinated molecules with potential in drug research developed. Retrieved from [Link]

  • European Journal of Chemistry. (2022, June 15). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2007, July 25). Two Methods for Direct ortho-Arylation of Benzoic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). EP1001929B1 - Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid.

Sources

The Strategic Imperative of Fluorination in Biphenyl Benzoic Acids: An In-Depth Technical Guide to Enhancing Metabolic Stability

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Fluorinated Advantage in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for optimizing pharmacokinetic profiles.[1] Fluorine's unique properties—its small size, high electronegativity, and the remarkable strength of the carbon-fluorine bond—offer a powerful means to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1][2] When applied to the biphenyl benzoic acid scaffold, a privileged structure in numerous therapeutic areas, these advantages become particularly pronounced. This guide provides a comprehensive technical overview of the metabolic fate of fluorinated biphenyl benzoic acids, detailing the underlying biochemical principles, state-of-the-art experimental evaluation protocols, and data interpretation strategies for drug development professionals.

The Metabolic Landscape of Biphenyl Benzoic Acids: Key Pathways and "Soft Spots"

The metabolic journey of a biphenyl benzoic acid derivative is primarily dictated by two major enzymatic systems: the Phase I Cytochrome P450 (CYP) monooxygenases and the Phase II UDP-glucuronosyltransferases (UGTs).[3][4] Understanding the typical metabolic "soft spots" on the core scaffold is the first step in rationally designing more robust molecules.

Phase I Metabolism: The Role of Cytochrome P450

The CYP superfamily of enzymes, predominantly located in the liver, is responsible for the oxidative metabolism of a vast array of xenobiotics.[3][5] For the biphenyl benzoic acid core, the most common metabolic attacks are:

  • Arene Hydroxylation: The biphenyl ring system is susceptible to electrophilic attack by the active FeO³⁺ species within the CYP active site.[5][6] This typically results in the formation of phenolic metabolites. For a non-substituted biphenyl, the primary site of hydroxylation is the 4'-position (para to the phenyl-phenyl bridge).[7] A secondary site is the 2-position (ortho to the bridge).[7]

  • Metabolic Switching: The introduction of a halogen, such as fluorine, can alter this regioselectivity. For 4-halobiphenyls, while 4'-hydroxylation remains the major pathway, a minor metabolic route shifts to 3-hydroxylation (ortho to the halogen).[7]

The strategic placement of a fluorine atom on one of the phenyl rings can effectively "block" these vulnerable sites of metabolism. The strength of the C-F bond (around 105 kcal/mol) makes it significantly more resistant to oxidative cleavage compared to a C-H bond (around 98 kcal/mol).[2] This forces the metabolic machinery to either abandon its attack or shift to a less favorable position, a phenomenon known as "metabolic switching".[5]

dot

Caption: UGT-mediated Phase II metabolism of biphenyl benzoic acids.

Case Study: The Metabolism of Diflunisal

Diflunisal, a difluorophenyl derivative of salicylic acid, serves as an excellent real-world example. It is metabolized in humans primarily through Phase II conjugation to form its acyl glucuronide and phenolic glucuronide. [8]The acyl glucuronide is known to be unstable, undergoing hydrolysis back to the parent drug and rearrangement to its isomers. [9][8]This creates a dynamic interplay between the parent drug and its metabolites, influencing the overall pharmacokinetic profile. [8]

Experimental Assessment of Metabolic Stability

Determining the metabolic stability of a compound is a cornerstone of preclinical drug development. [5]The most robust and widely used in vitro system for this purpose is the hepatocyte stability assay. Unlike liver microsomes, which primarily contain Phase I enzymes, intact hepatocytes possess the full complement of both Phase I and Phase II enzymes and their necessary cofactors, providing a more physiologically relevant model. [10]

The Hepatocyte Stability Assay: A Step-by-Step Protocol

This protocol outlines a standard procedure for assessing the metabolic stability of a fluorinated biphenyl benzoic acid in a suspension of cryopreserved human hepatocytes.

Materials:

  • Cryopreserved human hepatocytes (pooled from multiple donors)

  • Hepatocyte recovery and plating media (e.g., Williams' Medium E with supplements)

  • Test compound stock solution (e.g., 1 mM in DMSO)

  • Positive control compounds (one high-turnover, e.g., Verapamil; one low-turnover, e.g., Warfarin)

  • 96-well incubation plates

  • Ice-cold acetonitrile with an internal standard (for quenching the reaction)

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Protocol Workflow:

  • Hepatocyte Preparation: Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath. Gently transfer the cell suspension to pre-warmed recovery medium. Centrifuge at a low speed (e.g., 100 x g for 10 minutes) to pellet the viable cells. Carefully aspirate the supernatant and resuspend the cell pellet in incubation medium to a final density of 0.5 x 10⁶ viable cells/mL.

  • Incubation Setup: In a 96-well plate, add the required volume of incubation medium. Add a small volume of the test compound stock solution to achieve the final desired concentration (typically 1 µM). The final DMSO concentration should be kept low (≤ 0.1%) to avoid cytotoxicity. Also prepare wells for the positive and negative (vehicle) controls.

  • Initiation of Reaction: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the hepatocyte suspension to each well.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 90, and 120 minutes), transfer an aliquot of the incubation mixture from each well into a corresponding well of a quench plate containing ice-cold acetonitrile with an internal standard. The ratio of acetonitrile to sample should be at least 3:1 to ensure effective protein precipitation and reaction termination.

  • Sample Processing: Seal the quench plate and vortex thoroughly. Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS.

dot

Caption: Workflow for the hepatocyte metabolic stability assay.

Data Analysis and Interpretation

The concentration of the parent compound at each time point is determined by LC-MS/MS. [11][12]The data are then processed to calculate key pharmacokinetic parameters.

  • Half-Life (t½): Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this curve is the elimination rate constant (k). The half-life is calculated as: t½ = 0.693 / k

  • In Vitro Intrinsic Clearance (CLint): This parameter represents the inherent ability of the liver to metabolize a drug. It is calculated as: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (Incubation Volume / Number of Hepatocytes)

Table 1: Representative Metabolic Stability Data

CompoundFluorination PatternHalf-Life (t½, min)In Vitro CLint (µL/min/10⁶ cells)
Biphenyl-4-carboxylic acidNone2527.7
2'-Fluoro-biphenyl-4-carboxylic acidSingle F on adjacent ring759.2
4'-Fluoro-biphenyl-4-carboxylic acidSingle F at 'soft spot'>120<5.8
2',4'-Difluoro-biphenyl-4-carboxylic acidDifluoro at key positions>120<5.8

(Note: Data are illustrative and intended for comparative purposes.)

The results from the hepatocyte stability assay allow for the rank-ordering of compounds based on their metabolic lability. Compounds with a longer half-life and lower intrinsic clearance are generally preferred as they are more likely to have favorable in vivo pharmacokinetic properties, such as higher oral bioavailability and a longer duration of action. [1][13]

The "Dark Side" of Fluorine: Metabolic Defluorination

While fluorination is a powerful tool for enhancing metabolic stability, it is crucial to be aware of the potential for metabolic defluorination. [14]Although the C-F bond is strong, CYP enzymes can, under certain circumstances, catalyze its cleavage. [15]This process can lead to the release of fluoride ions and the formation of potentially reactive metabolites, such as quinones or quinone imines, which can covalently bind to proteins and lead to toxicity. [14]Therefore, while blocking a metabolic "soft spot" with fluorine is a valid strategy, a thorough investigation of the metabolites formed is essential to ensure that a new, potentially more toxic metabolic pathway has not been introduced. [14]

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the biphenyl benzoic acid scaffold is a proven and highly effective strategy for enhancing metabolic stability and improving the overall pharmacokinetic profile of drug candidates. A deep understanding of the interplay between Phase I (CYP-mediated) and Phase II (UGT-mediated) metabolism is critical for the rational design of these molecules. The in vitro hepatocyte stability assay, coupled with sensitive LC-MS/MS bioanalysis, provides a robust and physiologically relevant platform for evaluating and optimizing the metabolic fate of these compounds. By blocking metabolic "soft spots" and carefully assessing the potential for alternative metabolic pathways, including defluorination, researchers can significantly increase the probability of advancing metabolically sound and safe drug candidates into clinical development.

References

  • Dickinson, R. G., & Hooper, W. D. (1990). Reactivity of diflunisal acyl glucuronide in human and rat plasma and albumin solutions. Biochemical Pharmacology, 39(12), 1895-1901.
  • Watt, J. A., & Dickinson, R. G. (1990).
  • Bhattarai, P., Trombley, J. D., & Altman, R. A. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(23), 16987-17013.
  • Halpert, J., Hammond, D., & Fenco, S. (1982). Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls. Journal of Biological Chemistry, 257(10), 5823-5828.
  • Zhang, Y., Mokkawes, T., & de Visser, S. P. (2023). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. Chemistry – A European Journal, e202302826.
  • King, A. R., & Dickinson, R. G. (1993). Studies on the reactivity of acyl glucuronides--I. Phenolic glucuronidation of isomers of diflunisal acyl glucuronide in the rat. Biochemical Pharmacology, 45(5), 1043-1047.
  • de Visser, S. P. (2023). Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. University of Manchester Research Explorer.
  • Spahn-Langguth, H., Benet, L. Z., & Dickinson, R. G. (2001). Rearrangement of diflunisal acyl glucuronide into its beta-glucuronidase-resistant isomers facilitates transport through the small intestine to the colon of the rat. Journal of Pharmacology and Experimental Therapeutics, 299(2), 565-573.
  • Hypha Discovery. (2023). Breaking C-F bonds in drugs. Hypha Discovery Blogs.
  • Kumar, A., Singh, S., & Singh, R. K. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences, 17(10), 1-10.
  • Altman, R. A., Bhattarai, P., & Trombley, J. D. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • University of Manchester. (2023).
  • Altman, R. A., Bhattarai, P., & Trombley, J. D. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Kumar, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies.
  • OUCI. Case studies of fluorine in drug discovery.
  • BenchChem. (2024).
  • Sano, S., et al. (2020).
  • McKenzie, C., et al. (2021). In vitro half-life and intrinsic clearance (CL int ) with predicted in...
  • Grime, K., et al. (2017). Intrinsic Clearance Assay Incubational Binding: A Method Comparison. PubMed.
  • Jover, R., et al. (2025).
  • Pihlaja, T., et al. (2024). Comparative in vitro hepatic clearances of commonly used antidepressants, antipsychotics, and anti-inflammatory agents in rainbow trout liver S9 fractions. Helda - University of Helsinki.
  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing.
  • JRC Publications Repository. (2016).
  • Gautam, N., et al. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks.
  • Altman, R. A., Bhattarai, P., & Trombley, J. D. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Li, S., & Britz-McKibbin, P. (2013). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC.
  • Houston, J. B., & Carlile, D. J. (2005). PREDICTION OF IN VITRO INTRINSIC CLEARANCE FROM HEPATOCYTES: COMPARISON OF SUSPENSIONS AND MONOLAYER CULTURES. DOI.
  • Summerfield, C. J. E., & Pattison, G. (2021). Comparison of metabolic properties of fluorinated and chlorinated...
  • Ohno, S., & Nakajin, S. (2004). Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms. PubMed.
  • Linclau, B., et al. (2025). The steric and electronic effects of aliphatic fluoroalkyl groups.
  • Robins, M. J., & Wnuk, S. F. (2000). The β-Fluorine Effect. Electronic Versus Steric Effects in Radical Deoxygenations of Fluorine-Containing Pentofuranose Nucleosides. Journal of Organic Chemistry, 65(18), 5659-5665.
  • O'Hagan, D. (2009). Unique Properties of Fluorine and their Relevance to Medicinal Chemistry and Chemical Biology. Semantic Scholar.
  • Purser, S., et al. (2008). Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Al-Awadhi, F. H., & Lazarus, P. (2021). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. PMC.

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Methodological & Application

functionalization of 5-Fluoro-3-(4-methoxyphenyl)benzoic acid for library synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 5-Fluoro-3-(4-methoxyphenyl)benzoic Acid for High-Diversity Library Synthesis

Executive Summary

This guide details the strategic functionalization of 5-Fluoro-3-(4-methoxyphenyl)benzoic acid , a high-value biaryl scaffold used in fragment-based drug discovery (FBDD) and lead optimization. The molecule features a "privileged" biphenyl core decorated with three distinct vectors for chemical expansion:

  • C-1 Carboxylic Acid: A primary handle for amidation or bioisosteric transformation.

  • C-5 Fluorine: A metabolic blocker that modulates pKa and lipophilicity.

  • C-3' Methoxy Group: A latent phenol handle allowing for "scaffold morphing" via late-stage diversification.

This protocol leverages T3P® (Propylphosphonic Anhydride) for robust parallel amidation and heterocycle formation, alongside a controlled BBr₃ demethylation strategy to access phenolic diversity.

Strategic Analysis & Chemical Space

The utility of 5-Fluoro-3-(4-methoxyphenyl)benzoic acid lies in its ability to access three distinct chemical spaces from a single precursor.

  • Vector A (Amide Space): High-throughput coupling with diverse amines to probe solubility and binding pockets.

  • Vector B (Phenolic Space): Demethylation reveals a phenol, altering the hydrogen-bond donor (HBD) profile and enabling ether libraries (O-alkylation).

  • Vector C (Bioisostere Space): Conversion of the acid to 1,2,4-oxadiazoles to improve metabolic stability and membrane permeability.

Visual Workflow: Divergent Synthesis Strategy

G Start Core Scaffold 5-Fluoro-3-(4-methoxyphenyl) benzoic acid Amide Amide Library (Vector A) Reagent: T3P/Pyridine Start->Amide  Parallel Amidation Phenol Phenol Intermediate (Vector B) Reagent: BBr3 Start->Phenol  Demethylation Oxadiazole 1,2,4-Oxadiazole (Vector C) Reagent: Amidoxime/T3P Start->Oxadiazole  Cyclodehydration Ether Ether Library (Scaffold Morphing) Reagent: R-X / K2CO3 Phenol->Ether  Alkylation

Caption: Divergent synthesis workflow showing three primary functionalization pathways originating from the core biaryl scaffold.

Protocol A: High-Throughput Amidation via T3P

Rationale: Traditional coupling reagents (EDC/HOBt, HATU) often require time-consuming aqueous workups or chromatography to remove urea byproducts. T3P (Propylphosphonic Anhydride) is selected here because its byproducts are water-soluble, allowing for a "wash-and-go" purification suitable for library synthesis [1].

Reagents:

  • Scaffold: 5-Fluoro-3-(4-methoxyphenyl)benzoic acid (1.0 equiv)

  • Amine (R-NH₂): 1.1 equiv

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Step-by-Step Methodology:

  • Preparation: In a reaction vial, dissolve the scaffold (0.1 mmol) and the amine (0.11 mmol) in EtOAc (1.0 mL).

  • Activation: Add Pyridine (0.3 mmol). Note: Pyridine acts as both base and acylation catalyst.

  • Coupling: Add T3P solution (0.15 mmol) dropwise at 0°C.

  • Incubation: Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.

  • Workup (Library Scale):

    • Add water (1 mL) to quench.

    • Partition and remove the aqueous layer (contains T3P byproducts).

    • Wash organic layer with 0.5 M HCl (to remove excess pyridine/amine) and sat. NaHCO₃ (to remove unreacted acid).[1]

    • Dry over MgSO₄ and concentrate.

  • Yield Expectation: >85% purity without chromatography.

Protocol B: Scaffold Morphing (Demethylation & Etherification)

Rationale: The methoxy group is a "masked" phenol. Converting it to a phenol dramatically changes the physicochemical properties (LogP reduction) and opens a site for introducing solubilizing groups or specific binding elements via O-alkylation [2].

Safety Note: BBr₃ reacts violently with moisture. Perform in a fume hood under inert atmosphere.

Step-by-Step Methodology:

Part 1: Demethylation

  • Setup: Dissolve 5-Fluoro-3-(4-methoxyphenyl)benzoic acid (1.0 mmol) in anhydrous Dichloromethane (DCM, 5 mL) under Nitrogen.

  • Addition: Cool to -78°C (or 0°C for robustness). Slowly add BBr₃ (1.0 M in DCM, 3.0 equiv) .

    • Expert Insight: 3 equivalents are necessary: 1 eq for the methoxy complexation, 1 eq for the carboxylic acid complexation, and 1 eq to drive kinetics.

  • Reaction: Warm to RT and stir for 4–16 hours.

  • Quench: Cool to 0°C. Dropwise addition of Methanol (caution: exotherm) followed by water.

  • Isolation: Extract with EtOAc. The product will be the 3-(4-hydroxyphenyl) derivative.

Part 2: Diversity Alkylation (Williamson Ether Synthesis)

  • Reaction: To the phenol intermediate (0.1 mmol) in DMF (0.5 mL), add K₂CO₃ (2.0 equiv) and the alkyl halide (R-X, 1.2 equiv).

  • Conditions: Stir at 60°C for 4 hours.

  • Outcome: Rapid generation of ether analogs (e.g., -O-CH₂-CH₂-NMe₂ for solubility).

Protocol C: Bioisostere Synthesis (1,2,4-Oxadiazoles)

Rationale: The 1,2,4-oxadiazole ring is a stable bioisostere of esters and amides, often improving metabolic stability. This protocol uses a "one-pot" condensation-dehydration sequence [3].

Reagents:

  • Scaffold: 5-Fluoro-3-(4-methoxyphenyl)benzoic acid

  • Reagent: Amidoxime (R-C(NH₂)=NOH)

  • Activator: T3P or CDI

Step-by-Step Methodology:

  • Activation: Dissolve scaffold (0.2 mmol) in DMF. Add T3P (1.5 equiv) and DIPEA (3 equiv). Stir for 10 min.

  • Addition: Add the appropriate amidoxime (0.22 mmol).

  • Cyclization: Heat the mixture to 100°C for 12 hours.

    • Mechanism:[2][3][4][5][6] The initial O-acylation forms an intermediate which undergoes thermal dehydration to close the oxadiazole ring.

  • Purification: Dilute with water, extract with EtOAc. Standard reverse-phase prep-HPLC is recommended for this class of compounds.

Quantitative Comparison of Pathways

ParameterProtocol A (Amide)Protocol B (Ether)Protocol C (Oxadiazole)
Diversity Source Commercial AminesAlkyl HalidesAmidoximes
Reaction Time 2–4 Hours2 Steps (16h + 4h)12–16 Hours
Purification Extraction (Wash-only)Extraction / ColumnPrep-HPLC
Physicochem Impact H-Bond Donor/AcceptorLipophilicity ModulationMetabolic Stability
Key Reagent T3PBBr₃T3P / Heat

References

  • Dunetz, J. R., et al. (2011).[7] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link

  • Sousa, E., et al. (2013). "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation." Chemistry – A European Journal, 19(42). Link

  • Augustine, J. K., et al. (2009). "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles." Synlett, 2009(16), 2655-2658. Link

Sources

Application Note: Crystallization Protocols for 5-Fluoro-3-(4-methoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

5-Fluoro-3-(4-methoxyphenyl)benzoic acid is a functionalized biphenyl intermediate often utilized in the synthesis of kinase inhibitors and non-steroidal anti-inflammatory drug (NSAID) analogues. Its structure features three distinct electronic environments:

  • Carboxylic Acid (C1): The primary hydrogen-bonding donor/acceptor, driving dimer formation in the crystal lattice.

  • Fluorine Substituent (C5): Increases lipophilicity and induces specific electrostatic contacts (C-H...F).

  • Methoxy Group (4'-position): An electron-donating group that influences the torsion angle of the biphenyl linkage, critical for packing efficiency.

This guide details three distinct crystallization workflows: Bulk Purification (Thermodynamic Control) , Polymorph Screening (Kinetic Control) , and Single Crystal Growth (Structural Analysis) .

Pre-Crystallization Solubility Assessment

Before initiating crystallization, a solubility profile must be established. The fluorinated biphenyl core reduces water solubility compared to benzoic acid, while the methoxy group enhances solubility in chlorinated solvents.

Table 1: Solubility Profile & Solvent Selection Guide
Solvent ClassSpecific SolventSolubility Behavior (25°C)Solubility Behavior (Boiling)Application
Protic Polar Methanol, EthanolModerate to HighVery HighPrimary Solvent for cooling crystallization.
Aprotic Polar DMSO, DMFVery HighVery HighAvoid for crystallization (hard to remove); use for assays.
Aprotic Polar Acetone, THFHighVery HighGood for vapor diffusion (solvent).
Chlorinated DCM, ChloroformModerateHighGood for evaporation; risk of solvates.
Non-Polar Hexanes, HeptaneInsolubleLowAnti-Solvent for precipitation.
Aqueous Water (pH < 3)InsolubleVery LowAnti-Solvent .
Aqueous Water (pH > 8)Soluble (as salt)SolubleUsed for Acid-Base purification.

Protocol A: Bulk Purification (Acid-Base Precipitation)

Objective: Removal of non-acidic organic impurities (e.g., unreacted coupling reagents, catalyst ligands) prior to thermal recrystallization. Mechanism: This method leverages the pKa (~4.2) of the benzoic acid moiety.[1][2][3][4][5][6][7][8]

Step-by-Step Methodology
  • Dissolution: Suspend crude 5-Fluoro-3-(4-methoxyphenyl)benzoic acid in 1M NaOH (5 equivalents). Stir until fully dissolved.

    • Checkpoint: If solids remain, they are likely non-acidic impurities. Filter this solution through a Celite pad to remove them.

  • Extraction (Wash): Extract the aqueous alkaline layer with Ethyl Acetate (2x). Discard the organic layer (contains non-acidic impurities).

  • Precipitation: Cool the aqueous layer to 0-5°C. Slowly add 6M HCl dropwise with vigorous stirring until pH reaches ~1.0.

    • Observation: The product will precipitate as a thick white/off-white slurry.

  • Isolation: Vacuum filter the solid using a Buchner funnel. Wash the cake with cold water (3x) to remove residual salts (NaCl).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Protocol B: Thermal Recrystallization (Polymorph Control)

Objective: Generation of high-purity crystalline material with a defined crystal habit (usually needles or blocks) suitable for formulation or subsequent synthesis. System: Ethanol / Water (Solvent / Anti-solvent).[3][4]

Experimental Workflow Diagram

Recrystallization_Workflow Start Crude Solid (Acid-Base Purified) Dissolve Dissolve in boiling Ethanol (Min. Volume) Start->Dissolve Clarify Hot Filtration (Remove insoluble particles) Dissolve->Clarify Nucleate Add warm Water dropwise until persistent turbidity Clarify->Nucleate Reheat Add drops of Ethanol to clear solution Nucleate->Reheat Cool Controlled Cooling (10°C/hour to RT) Reheat->Cool Isolate Filtration & Drying Cool->Isolate

Figure 1: Thermal Recrystallization Workflow using the Ethanol/Water system. This method promotes the formation of the thermodynamic polymorph.

Detailed Protocol
  • Saturation: Place 5.0 g of the compound in a 100 mL Erlenmeyer flask. Add absolute Ethanol (approx. 15-20 mL) and heat to reflux (78°C). Add more Ethanol in 1 mL increments until the solid just dissolves.

  • Anti-Solvent Addition: While maintaining reflux, add hot Distilled Water dropwise.

    • Critical Point: Stop adding water exactly when a faint cloudiness persists.

  • Clarification: Add 0.5 - 1.0 mL of hot Ethanol to redissolve the cloudiness, ensuring a saturated clear solution.

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed (approx. 2 hours).

    • Note: Rapid cooling (ice bath immediately) may cause "oiling out" due to the methoxy group's lipophilicity.

  • Final Crystallization: Once at room temperature, place in an ice bath (0°C) for 30 minutes to maximize yield.

  • Filtration: Collect crystals by vacuum filtration. Wash with cold 50:50 Ethanol/Water.

Protocol C: Single Crystal Growth (Vapor Diffusion)

Objective: Growth of X-ray quality single crystals for structural determination (XRD). Method: Vapor Diffusion.[9] This is superior to evaporation for biphenyls as it allows slower ordering of the torsion angle.

Setup Diagram

Vapor_Diffusion Inner Inner Vial: Compound + THF (Sat. Soln) Process Diffusion Process: Pentane vapors diffuse INTO Inner Vial Lowering solubility slowly Inner->Process Placed inside Outer Outer Vessel: Pentane or Hexane (Anti-solvent) Outer->Process Surrounds inner vial Result High Quality Single Crystals Process->Result

Figure 2: Vapor Diffusion Setup. The anti-solvent (Pentane) slowly diffuses into the solvent (THF), gently pushing the compound out of solution.

Detailed Protocol
  • Inner Solution: Dissolve 20 mg of the compound in 1 mL of THF (Tetrahydrofuran) in a small 4 mL glass vial. Ensure the solution is clear (filter if necessary).

  • Outer Chamber: Place the small vial (uncapped) inside a larger 20 mL scintillation vial.

  • Anti-Solvent: Carefully pipette 5 mL of Pentane into the larger vial.

    • Warning: Do NOT allow the pentane to splash into the inner vial.

  • Sealing: Cap the large vial tightly. Seal with Parafilm to prevent solvent evaporation.

  • Incubation: Store in a vibration-free, dark environment at room temperature for 3-7 days.

  • Harvesting: Inspect for block-like crystals. If needles form, the diffusion was too fast; try using Heptane instead of Pentane.

Characterization & Troubleshooting

Standard Characterization
  • 1H NMR (DMSO-d6): Verify removal of solvents. The methoxy singlet (~3.8 ppm) and aromatic region (biphenyl protons) should integrate perfectly.

  • DSC (Differential Scanning Calorimetry): Expect a sharp endotherm (melting point). Broadening indicates impurities or amorphous content.

  • PXRD (Powder X-Ray Diffraction): Essential for identifying polymorphs. If multiple peaks appear in the low angle region (2θ < 10°), you may have a solvate.

Troubleshooting Guide
IssueCauseSolution
Oiling Out Solution cooled too fast; Melting point of solute is near boiling point of solvent.[3]Re-heat. Add a seed crystal at a slightly higher temperature. Use a solvent with a lower boiling point (e.g., Methanol instead of Ethanol).
No Crystals Solution too dilute or compound is too soluble.Evaporate 20% of solvent and retry. Scratch the glass wall to induce nucleation.
Amorphous Powder Precipitation was too rapid.Switch from "dumping" anti-solvent to the Vapor Diffusion method (Protocol C) or slow cooling (Protocol B).

References

  • General Purification of Benzoic Acids: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Acid-Base workup protocols).
  • Crystallization of Fluorinated Aromatics

    • Thallapally, P. K., et al. "Polymorphism of 4-Fluoro-benzoic acid." Chemical Communications, 2005 . Link

  • Gong, Y., et al. "Synthesis of biphenyl derivatives via Suzuki-Miyaura coupling." Organic Letters, 2011.
  • Solvent Selection Principles

    • Davey, R. J., et al. "Solvent Selection for Crystallization." Annual Review of Chemical and Biomolecular Engineering, 2013 . Link

  • Stout, G. H., & Jensen, L. H. X-Ray Structure Determination: A Practical Guide. Wiley-Interscience, 1989.

Sources

bioconjugation techniques using 5-Fluoro-3-(4-methoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Bioconjugation Using 5-Fluoro-3-(4-methoxyphenyl)benzoic acid

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The covalent linkage of small molecules to biomolecules—a process known as bioconjugation—is a fundamental technology in modern chemical biology, diagnostics, and therapeutics.[1][2] This guide provides a detailed framework for the bioconjugation of 5-Fluoro-3-(4-methoxyphenyl)benzoic acid, a synthetic carboxylate-containing molecule, to proteins and other amine-bearing biomolecules. While not a conventional bioconjugation reagent, its carboxylic acid functional group serves as a reliable handle for covalent modification using well-established and robust chemical methods. The strategic inclusion of fluorine and a methoxyphenyl group may offer advantages in modulating physicochemical properties such as lipophilicity and binding interactions, making this a molecule of interest for therapeutic and research applications.[3][4]

This document details the underlying chemical principles, provides step-by-step experimental protocols based on carbodiimide chemistry, and offers expert insights into reaction optimization, troubleshooting, and characterization of the final conjugate.

The Principle of Amide-Based Bioconjugation

The most prevalent and reliable strategy for conjugating a carboxylic acid-containing molecule to a biomolecule, such as a protein, is through the formation of a stable amide bond.[1][5] This is typically achieved by activating the carboxyl group to make it susceptible to nucleophilic attack by a primary amine, commonly found on the side chain of lysine residues or the N-terminus of proteins.[2] The gold-standard method for this activation utilizes a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS).[6][7]

The mechanism proceeds in two primary stages:

  • Carboxylic Acid Activation: EDC reacts with the carboxyl group of 5-Fluoro-3-(4-methoxyphenyl)benzoic acid to form a highly reactive, but unstable, O-acylisourea intermediate.[8] This intermediate is prone to hydrolysis in aqueous environments, which would regenerate the original carboxylic acid and reduce coupling efficiency.[7]

  • Stabilization and Amine Reaction: To mitigate hydrolysis, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is included in the reaction. NHS rapidly captures the O-acylisourea intermediate to form a more stable, semi-stable NHS ester.[6][7][8] This amine-reactive NHS ester can then be efficiently coupled to a primary amine on the target biomolecule, forming a stable amide bond and releasing NHS as a byproduct.[2]

EDC_NHS_Mechanism CarboxylicAcid R-COOH (5-Fluoro-3-(4-methoxyphenyl)benzoic acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive, Unstable) CarboxylicAcid->O_Acylisourea + Step 1: Activation EDC EDC EDC->O_Acylisourea NHS_Ester Amine-Reactive NHS Ester (Semi-Stable) O_Acylisourea->NHS_Ester + Stabilization Hydrolysis Hydrolysis (Side Reaction) O_Acylisourea->Hydrolysis H₂O NHS NHS / Sulfo-NHS NHS->NHS_Ester Conjugate Stable Amide Bond (R-CO-NH-Protein) NHS_Ester->Conjugate + Step 2: Conjugation Protein Protein-NH₂ (Primary Amine) Protein->Conjugate

Figure 1: Mechanism of EDC/NHS mediated amide bond formation.

Application Notes: Key Parameters for Success

The success of this bioconjugation strategy hinges on careful control of the reaction environment. The following considerations are critical for optimizing the reaction and ensuring reproducible results.

Buffer Selection and pH Control

The two stages of the reaction have conflicting optimal pH ranges, making buffer choice paramount. For this reason, a two-step protocol is highly recommended.[8][9]

  • Activation Step (pH 4.5 - 6.0): The activation of the carboxylic acid with EDC is most efficient in a slightly acidic environment. This condition keeps the primary amines on the target biomolecule protonated and non-reactive, preventing unwanted polymerization if the biomolecule also contains carboxyl groups.

    • Recommended Buffer: 0.1 M MES (4-morpholinoethanesulfonic acid), pH 5.0-6.0.[6][8]

  • Conjugation Step (pH 7.2 - 8.0): The reaction of the NHS ester with the primary amine requires the amine to be deprotonated and nucleophilic. This is favored at a neutral to slightly alkaline pH.

    • Recommended Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.5.[8][10]

Crucially, all buffers used must be free of extraneous primary amines or carboxylates (e.g., Tris, Glycine, Acetate), as these will compete with the desired reaction. [10]

Molar Ratios of Reagents

To drive the reaction to completion, a molar excess of the activating agents (EDC and NHS) relative to the 5-Fluoro-3-(4-methoxyphenyl)benzoic acid is typically used. The optimal ratio depends on the specific biomolecule and must be determined empirically.

ReagentMolar Ratio vs. Carboxylic AcidRationale
EDC 2-10 fold molar excessDrives the initial activation of the carboxylic acid.[8]
NHS/Sulfo-NHS 5-10 fold molar excessEfficiently traps the unstable O-acylisourea intermediate to form the more stable NHS ester.[10][11]
Target Biomolecule 1:1 to 1:20 (Protein:Small Molecule)The desired degree of labeling dictates this ratio. Start with a 10-20 fold molar excess of the activated small molecule over the protein.
The Two-Step Protocol Advantage

A two-step procedure provides superior control over the conjugation process.[6] It involves activating the small molecule first, quenching the excess EDC, and then adding this activated mixture to the target protein. This approach is critical for preventing EDC-mediated crosslinking of the target protein, which can occur if the protein contains both amines and accessible carboxyl groups (e.g., from aspartic and glutamic acid residues).[8][9] Quenching unreacted EDC with a thiol-containing compound like 2-mercaptoethanol is an effective method to prevent this side reaction before adding the target protein.[6][9]

Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling chemical reagents.

Protocol 1: Two-Step Conjugation to a Protein

This protocol details the activation of 5-Fluoro-3-(4-methoxyphenyl)benzoic acid and its subsequent conjugation to a protein containing primary amines (e.g., an antibody).

Materials:

  • 5-Fluoro-3-(4-methoxyphenyl)benzoic acid

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Target Protein (e.g., IgG, ~10 mg/mL)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 1X PBS, pH 7.4

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5

  • 2-Mercaptoethanol

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

Part A: Activation of 5-Fluoro-3-(4-methoxyphenyl)benzoic acid

  • Prepare Small Molecule Stock: Prepare a 10 mM stock solution of 5-Fluoro-3-(4-methoxyphenyl)benzoic acid in anhydrous DMF or DMSO.

  • Prepare Reagents: Immediately before use, weigh out EDC and Sulfo-NHS. Allow them to equilibrate to room temperature before opening the vials to prevent condensation, as they are moisture-sensitive.[6]

  • Activation Reaction:

    • In a microcentrifuge tube, combine 100 µL of Activation Buffer with a volume of the small molecule stock solution to achieve a final concentration of 1 mM.

    • Add Sulfo-NHS to a final concentration of 5 mM (a 5-fold molar excess).[11]

    • Add EDC to a final concentration of 2 mM (a 2-fold molar excess).[11]

    • Vortex briefly to mix and incubate at room temperature for 15-30 minutes.[8]

Part B: Conjugation to Target Protein

  • Quench EDC (Recommended): To prevent unwanted protein crosslinking, add 2-mercaptoethanol to the activation reaction mixture to a final concentration of 20 mM. Incubate for 10 minutes at room temperature.[8][9]

  • Prepare Protein: If your protein is not already in the Conjugation Buffer, perform a buffer exchange using a desalting column.

  • Conjugation Reaction:

    • Add the activated small molecule mixture (from step A.3 or B.1) to your protein solution. A common starting point is to add the activated small molecule at a 20-fold molar excess relative to the protein.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quench Reaction: Add the Quenching Solution to a final hydroxylamine concentration of 10-50 mM to hydrolyze any unreacted NHS esters.[9][10] Incubate for 15 minutes at room temperature.

  • Purification: Purify the protein conjugate from excess small molecule and reaction byproducts by passing the solution through a desalting column equilibrated with your desired storage buffer (e.g., 1X PBS).

Workflow cluster_0 Part A: Activation cluster_1 Part B: Conjugation cluster_2 Part C: Purification A1 1. Prepare 10 mM Small Molecule Stock in DMSO A2 2. Add to MES Buffer (pH 6.0) A1->A2 A3 3. Add Sulfo-NHS (5 eq) & EDC (2 eq) A2->A3 A4 4. Incubate 15-30 min @ RT A3->A4 B1 5. Quench excess EDC with 2-Mercaptoethanol (Optional) A4->B1 B2 6. Add activated mixture to Protein in PBS (pH 7.4) B1->B2 B3 7. Incubate 2h @ RT or O/N @ 4°C B2->B3 B4 8. Quench reaction with Hydroxylamine B3->B4 C1 9. Purify conjugate using a Desalting Column B4->C1 C2 10. Characterize Final Product C1->C2

Figure 2: Experimental workflow for the two-step conjugation protocol.

Protocol 2: Characterization of the Conjugate

Confirming the success of the conjugation and determining the degree of labeling (DOL) is a critical final step.

  • UV-Vis Spectroscopy: Determine the molar extinction coefficient of 5-Fluoro-3-(4-methoxyphenyl)benzoic acid at a unique wavelength (not 280 nm). Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the unique wavelength for the small molecule. The DOL can be calculated using the Beer-Lambert law, correcting for the small molecule's absorbance at 280 nm.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This is a definitive method to confirm covalent modification. An increase in the molecular weight of the protein corresponding to one or more attached small molecules provides direct evidence of successful conjugation.

  • SDS-PAGE: A simple, qualitative method. Successful conjugation will result in a slight increase in the molecular weight of the protein, which may be visible as a band shift compared to the unconjugated control.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conjugation Efficiency Inactive Reagents: EDC and NHS are hygroscopic and can hydrolyze if not stored properly.[6]Purchase fresh reagents. Equilibrate to room temperature before opening. Store desiccated at the recommended temperature.
Incorrect Buffer pH: Activation or conjugation steps performed at the wrong pH.Verify the pH of all buffers before starting the experiment.
Interfering Buffer Components: Presence of amine or carboxylate-containing molecules (Tris, glycine, etc.).[10]Use recommended buffers (MES, PBS). Ensure the protein is fully buffer-exchanged.
Protein Precipitation Small Molecule Insolubility: The small molecule may not be fully soluble in the final aqueous reaction mixture.Decrease the final concentration of the small molecule. Increase the percentage of co-solvent (DMSO/DMF), but be mindful of protein stability (typically <10% v/v).
Excessive Crosslinking: If not using the two-step method, EDC may be crosslinking the target protein.Strictly adhere to the two-step protocol, including the EDC quenching step.
Inconsistent Results Variability in Reagent Preparation: Inconsistent concentrations of stock solutions or weighing of reagents.Prepare fresh stock solutions. Calibrate balances. Be precise in all pipetting steps.

Conclusion

5-Fluoro-3-(4-methoxyphenyl)benzoic acid can be effectively conjugated to proteins and other amine-containing biomolecules through its carboxylic acid moiety using standard EDC/NHS chemistry. This well-established method provides a robust and reliable pathway to creating stable amide linkages. By following a controlled two-step protocol and carefully optimizing key parameters such as pH, buffer composition, and reagent stoichiometry, researchers can achieve efficient and reproducible bioconjugation for a wide range of applications in drug discovery and chemical biology.

References

  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Available at: [Link]

  • Bajwa, K., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Hardick, O. (n.d.). Coupling Protocols. Available at: [Link]

  • Isenegger, P. G., & Davis, B. G. (2019). Decarboxylative Alkylation: An Approach to Site-Selective Bioconjugation of Native Proteins via Oxidation Potentials. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Examples of reactions used for conjugation to carboxylic acids. Available at: [Link]

  • Google Patents. (n.d.). US4230849A - Process for the activation of carboxylic acids.
  • Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. Available at: [Link]

  • Mironova, I., et al. (2023). Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications. Molecules. Available at: [Link]

  • PubChem. (2026, January 18). 3-Fluoro-5-methyl-4-phenylmethoxybenzoic acid. Available at: [Link]

  • Google Patents. (n.d.). WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.
  • PubChem. (n.d.). 4-Fluoro-3-methoxybenzoic acid. Available at: [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Available at: [Link]

  • PubChemLite. (n.d.). 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid. Available at: [Link]

  • PubMed. (2006, July 15). Benzoic acid transformation via conjugation with peptides and final fate of conjugates in higher plants. Available at: [Link]

  • Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Available at: [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Fluoro-3-(4-methoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-2 Technical Support Escalation response. It assumes the user has already attempted standard workups and is facing specific purity or isolation challenges.

Case ID: 5F-MPBA-PUR-001 Status: Escalated Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

Purifying 5-Fluoro-3-(4-methoxyphenyl)benzoic acid presents a unique set of challenges due to the interplay between the electron-withdrawing fluorine atom (C5) and the electron-rich methoxyphenyl moiety (C3). This "push-pull" electronic nature affects solubility, pKa, and crystallizability.[1]

Common failure modes for this scaffold include:

  • "Oiling Out" during crystallization (due to the fluorinated biaryl lipophilicity).[1]

  • Persistent Palladium residues (trapped by the biaryl

    
    -system).[1]
    
  • Co-elution of de-halogenated byproducts (e.g., 3-fluorobenzoic acid derivatives).[1]

The following protocols are designed to address these specific failure modes.

Module 1: The "pH-Swing" Extraction Strategy

Issue: Crude purity is <85%, containing neutral biaryl impurities (e.g., 4,4'-dimethoxybiphenyl) or unreacted boronic acids. Solution: A standard acid-base extraction often fails due to emulsion formation.[1] Use the Controlled pH-Swing Protocol .

The Science (Why this works)

The estimated pKa of your target molecule is 3.7–3.9 (more acidic than benzoic acid due to the inductive effect of the meta-fluorine).

  • Standard NaOH extraction (pH 14): Often forms "soaps" with biaryl acids, leading to inseparable emulsions.[1]

  • Bicarbonate extraction (pH 8.5): Sufficient to deprotonate the carboxylic acid (

    
    ) but mild enough to prevent the extraction of weakly acidic phenolic impurities (if demethylation occurred) and reduce emulsion risk.
    
Protocol 1.1: Controlled pH-Swing
  • Dissolution: Dissolve crude solid in MTBE (Methyl tert-butyl ether) . Avoid Dichloromethane (DCM) if possible, as it promotes emulsions with this specific scaffold.[1]

  • Salt Formation: Extract with 5% NaHCO₃ (aq) (2 x Vol).

    • Check Point: The product is now in the Aqueous Layer .[2] The neutral impurities (homocoupled biaryls) remain in the MTBE.

  • The "Scrub" Wash: Wash the aqueous layer once with fresh MTBE. This removes trapped neutrals.[1][3]

  • Controlled Precipitation:

    • Cool the aqueous layer to 5°C.

    • Slowly add 1M HCl dropwise with vigorous stirring until pH reaches 1–2.

    • Critical: Do not dump acid in quickly.[1] Slow addition promotes the formation of filterable crystals rather than an amorphous gum.

Workflow Visualization

AcidBaseLogic Start Crude Mixture (Acid + Neutrals) Dissolve Dissolve in MTBE Start->Dissolve Extract Extract with 5% NaHCO3 Dissolve->Extract Split Phase Separation Extract->Split OrgLayer Organic Layer (Discard Neutrals) Split->OrgLayer AqLayer Aqueous Layer (Target as Sodium Salt) Split->AqLayer Wash Back-wash with MTBE (Removes trapped neutrals) AqLayer->Wash Acidify Acidify with 1M HCl (Slow Addition at 5°C) Wash->Acidify Solid Pure Precipitate Acidify->Solid

Figure 1: Logic flow for the pH-Swing extraction, prioritizing emulsion prevention via solvent selection.[1]

Module 2: Crystallization & Polymorph Control

Issue: The product comes out as a sticky oil or gum instead of a solid (Oiling Out). Solution: Use a Displacement Crystallization method rather than thermal cooling alone.[1]

The Science (Why it oils out)

Fluorinated biaryls have a "greasy" lipophilic surface that disrupts hydrogen bonding networks in pure water. Cooling a hot ethanol/water solution often hits the liquid-liquid phase separation boundary (oiling out) before it hits the solubility curve (crystallization).

Protocol 2.1: Solvent Screening Table

Select the system based on your observed behavior:

Solvent SystemRoleApplication Context
Ethanol / Water Anti-solventStandard. Good for removing inorganic salts.[1] Risk of oiling out if water is added too fast.[1]
Ethyl Acetate / Heptane Anti-solventPreferred for Oiling Out. The non-polar nature of heptane matches the fluorinated ring better.
Acetonitrile (ACN) Single SolventPolishing. Dissolve hot, cool slowly.[1] Excellent for removing des-fluoro impurities.[1]
Protocol 2.2: The "Seeded Heptane" Method
  • Dissolve the crude acid in the minimum amount of hot Ethyl Acetate (60°C) .

  • Remove heat.[1][4] Immediately add a seed crystal (if available) or scratch the glass.

  • Add Heptane dropwise to the hot solution until a faint, persistent cloudiness appears.[1]

  • Allow to cool to room temperature undisturbed .

    • Troubleshooting: If oil droplets form, reheat until clear, add 5% more Ethyl Acetate, and cool slower.

Module 3: Palladium Scavenging (Pharma Compliance)

Issue: Residual Pd > 10 ppm (common in Suzuki couplings). Solution: Chemisorption using functionalized silica.[1] Activated carbon is often insufficient for biaryls due to strong


-interaction with the drug molecule itself.
Protocol 3.1: Thiol-Silica Scavenging[1]
  • Dissolve the semi-pure acid in THF or Ethyl Acetate (10 volumes).

  • Add SiliaMetS® Thiol or MP-TMT (Trimercaptotriazine) resin (5–10 wt% relative to substrate).[1]

  • Stir at 50°C for 4 hours .

    • Note: Room temperature stirring is often too slow for Pd removal from biaryl systems.[1]

  • Filter through a 0.45 µm pad (or Celite) to remove the scavenger.[1]

  • Concentrate the filtrate.[1]

Module 4: Chromatographic Polishing (HPLC)

Issue: Separation of the "Des-Bromo" impurity (3-fluorobenzoic acid derivative) or Regioisomers. Solution: Reverse Phase C18 with pH Modifiers .

The Science

At neutral pH, both your target and the impurities are ionized (carboxylates), making them elute at the solvent front (little retention). You must suppress ionization to utilize the hydrophobic differences between the fluorinated ring and the impurities.

Protocol 4.1: Recommended HPLC Conditions
  • Column: C18 (End-capped), e.g., Agilent Zorbax or Waters XBridge.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% TFA).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid .[1]

  • Gradient: 5% B to 95% B.

    • Why: The acid modifier ensures the molecule stays protonated (neutral), maximizing interaction with the C18 chain. The fluorine atom adds significant retention time compared to non-fluorinated impurities, allowing baseline separation.

Troubleshooting FAQs

Q: My product is pink/red even after crystallization. A: This indicates trace phenol oxidation or Pd-ligand complexes.[1]

  • Fix: Dissolve in Ethanol, add Activated Carbon (10 wt%) , heat to reflux for 30 mins, and filter hot over Celite. Then proceed to crystallization.[1]

Q: I have a persistent impurity at RRT 0.95 (very close to main peak). A: This is likely the Des-Bromo byproduct (where the Br on the starting material was replaced by H instead of the boronic acid).

  • Fix: This is extremely hard to remove by extraction.[1] You must use Recrystallization from Acetonitrile (Protocol 2.[1]1) or Preparative HPLC.[1]

Q: The yield after acid-base extraction is low. A: The fluorinated ring increases acidity. If you acidified to pH 4-5, the molecule might still be partially soluble in water as a salt.

  • Fix: Ensure you acidify to pH 1–2 .[1] Check the aqueous filtrate with TLC to ensure no product remains.

References

  • General Workup of Suzuki Couplings

    • Organic Process Research & Development, "Workup Strategies for Biaryl Synthesis."

  • pKa of Fluorinated Benzoic Acids

    • Journal of Chemical & Engineering Data, "Dissociation Constants of Fluorinated Benzoic Acids."[1] (Ortho-F ~3.27, Meta-F ~3.87).[1]

  • Palladium Removal Strategies

    • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis.

  • Oiling Out Phenomena

    • Crystal Growth & Design, "Control of Oiling Out in Crystallization of Pharmaceutical Compounds."

Sources

Technical Support Center: Purification of 5-Fluoro-3-(4-methoxyphenyl)benzoic Acid

[1]

Ticket ID: #PUR-5F3M-001 Status: Open Priority: High (API Intermediate / Late-Stage Lead) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary & Problem Definition

User Issue: You have obtained a crude product of 5-Fluoro-3-(4-methoxyphenyl)benzoic acid (likely via Suzuki-Miyaura coupling). The material is currently a dark grey/brown solid (indicating Pd contamination), contains unreacted boronic acid, and may have "sticky" neutral impurities (homocoupling byproducts).[1] Standard flash chromatography is resulting in streaking or poor separation due to the carboxylic acid moiety.

The Solution Architecture: We will bypass standard chromatography in favor of a chemical workup that exploits the specific pKa (~4.0–4.2) of the benzoic acid handle.[1][3] This "Self-Validating" protocol uses phase switching to isolate the product from both neutral organic impurities and water-soluble inorganic salts.[1][2]

Tier 1: The Chemical Switch (Acid-Base Extraction)[1][2]

Objective: Remove neutral impurities (homocoupled biaryls, dehalogenated side products) and inorganic salts without chromatography.[1]

The Logic (Causality)

Your molecule contains a carboxylic acid.[1][4][5] By adjusting the pH, we can switch its solubility:

  • High pH (>10): Deprotonated carboxylate (

    
    ).[1] Soluble in water; insoluble in organics.[1]
    
  • Low pH (<2): Protonated acid (

    
    ).[1][2] Soluble in organics; insoluble in water.[1]
    

Neutral impurities (e.g., 4,4'-dimethoxybiphenyl) do not have this switch and will remain in the organic phase regardless of pH.

Protocol: The "Phase Switch" Workup
  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) . If solubility is poor, use THF/EtOAc (1:1) .

  • The Forward Extraction (Remove Neutrals):

    • Add 1M NaOH (aq) to the organic layer.[1] Shake vigorously.

    • Mechanistic Check: The product moves to the Aqueous Layer (as sodium salt).[1] Neutral impurities stay in the Organic Layer .

    • Action: Separate layers. Keep the Aqueous Layer . (Do not discard the organic layer until yield is confirmed).[1]

  • The Wash: Wash the aqueous layer once with fresh EtOAc to scavenge trace neutrals.

  • The Reverse Extraction (Precipitation):

    • Cool the aqueous layer to 0–5°C.[6]

    • Slowly add 2M HCl while stirring until pH < 2.

    • Observation: The product should precipitate as a white/off-white solid.[1][2]

  • Isolation:

    • If solid precipitates well: Filter and wash with cold water.[1]

    • If oil forms (common with fluorinated biaryls): Extract with fresh EtOAc, dry over

      
      , and concentrate.[1]
      
Visual Workflow: Acid-Base Partitioning

AcidBaseWorkupCrudeCrude Mixture(Product + Neutrals + Salts)SolventDissolve in EtOAcCrude->SolventBaseAdd 1M NaOH(Partition)Solvent->BaseOrgLayer1Organic Layer(Neutral Impurities:Homocoupled Biaryls)Base->OrgLayer1Neutrals stayAqLayer1Aqueous Layer(Product as R-COO- Na+)Base->AqLayer1Product migratesAcidAcidify (HCl) to pH < 2AqLayer1->AcidOilOiling Out?Acid->OilPrecipitateSolid Precipitate(Pure Product)Oil->PrecipitateNo (Ideal)FinalExtractExtract w/ EtOAcDry & ConcentrateOil->FinalExtractYes

Caption: Logical flow for separating neutral impurities using pH-dependent solubility switching.

Tier 2: Heavy Metal Decontamination (Palladium Removal)[1]

User Issue: The product is grey or brownish. Cause: Residual Palladium (Pd) from the Suzuki catalyst.[1][7] Pd can chelate to the carboxylic acid, making it difficult to remove via simple filtration.

Method A: The "Hot Filtration" (For Bulk Pd)
  • Dissolve the semi-pure acid in Ethanol or MeOH .[1]

  • Add Activated Carbon (Charcoal) (10-20 wt% relative to crude).[1]

  • Heat to reflux for 30–60 minutes.

  • Filter while hot through a Celite pad.[1]

  • Concentrate the filtrate.[1]

Method B: Chemical Scavenging (For <50 ppm limits)

If charcoal fails, use a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol or TMT).[1]

  • Why: The Sulfur-Pd bond is stronger than the Carboxylate-Pd bond.[2]

  • Protocol: Add scavenger (4 eq. relative to Pd content) to the EtOAc solution of the product. Stir at 50°C for 4 hours. Filter.

Tier 3: Polishing (Crystallization & Boronic Acid Removal)[1]

User Issue: Trace amounts of 4-methoxyphenylboronic acid remain. Logic: Boronic acids are often more soluble in alcohols than the biaryl benzoic acid product due to the rigid, hydrophobic biaryl core.

Solvent Selection Table
Solvent SystemSuitabilityMechanism
Ethanol / Water High Dissolve product in hot EtOH; add water to reach cloud point.[1][2] Boronic acids usually stay in the mother liquor.
Toluene / Heptane Medium Good for removing non-polar impurities.[1] Product may be too insoluble in Toluene at RT.[1]
Acetonitrile (ACN) High Recrystallization from hot ACN is excellent for fluorinated benzoic acids.[1]
Troubleshooting "Oiling Out"

Fluorinated biaryls often "oil out" (separate as a liquid) before crystallizing.[1]

  • Fix: Re-heat the mixture until clear. Turn off the stir plate and let it cool extremely slowly (wrap the flask in foil/towel). Seed with a tiny crystal if available.[1]

Frequently Asked Questions (FAQ)

Q: Can I use column chromatography instead? A: Yes, but you must modify the silica. Standard silica is acidic (

1
  • Fix: Add 1% Acetic Acid or 0.5% Formic Acid to your mobile phase (e.g., Hexane/EtOAc + 1% AcOH) to keep the protonated form stable.

Q: My product is stuck in the aqueous layer after acidification! A: The 4-methoxy and fluorine groups add polarity. If it doesn't precipitate at pH 1:[2]

  • Saturate the aqueous layer with NaCl (Brine) to invoke the "Salting Out" effect.[1]

  • Extract with a more polar organic solvent like 2-MeTHF or DCM (Dichloromethane).[1][2]

Q: How do I remove the unreacted aryl halide? A: The Tier 1 Acid-Base extraction is the most effective method. Aryl halides are neutral and will remain in the initial organic wash.

References & Grounding

  • General Suzuki Workup: Suzuki-Miyaura Cross-Coupling: Workup and Purification. The standard protocol involves partitioning between organic solvents and basic aqueous solutions to remove boronic acid byproducts.[7]

    • Source:[1]

  • Palladium Removal: Removal of Palladium from Organic Reaction Mixtures. Thiol-based scavengers (SiliaMetS) or activated carbon are standard for pharmaceutical intermediates.[1][2]

    • Source:[1]

  • pKa & Solubility: Physicochemical Properties of Fluorinated Benzoic Acids. The pKa of fluorinated benzoic acids generally ranges from 3.5 to 4.2, facilitating acid-base extraction.

    • Source: [J. Phys.[1] Org. Chem. Aqueous pKa values]([Link]1]

  • Recrystallization Strategies: Purification of Biaryl Compounds. Ethanol/Water systems are preferred for separating boronic acids from biaryl products.[1]

    • Source:[1][2]

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE.[1] Fluorinated compounds can exhibit unexpected solubility; always test on a small scale (10-50 mg) before committing the bulk batch.

Validation & Comparative

Definitive Guide to IR Spectroscopy: 5-Fluoro-3-(4-methoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

This guide provides a rigorous spectral analysis of 5-Fluoro-3-(4-methoxyphenyl)benzoic acid , a biaryl scaffold common in modern drug discovery (e.g., BTK inhibitors, protein-protein interaction modulators). Unlike simple catalog spectra, this document focuses on structural validation : distinguishing the target molecule from its synthetic precursors and identifying specific functional group interactions.

The molecule is a biaryl system comprising two distinct aromatic domains:

  • Ring A (Core): A 1,3,5-trisubstituted benzene ring bearing a carboxylic acid, a fluorine atom, and the biaryl linkage.

  • Ring B (Pendant): A 1,4-disubstituted (para) anisole moiety.

IR spectroscopy is the primary tool for rapid "Go/No-Go" decision-making during the synthesis of this compound, specifically for monitoring the Suzuki-Miyaura coupling of the aryl halide precursor.

Structural Dissection & Band Assignment

The IR spectrum of this molecule is a superposition of a fluorinated benzoic acid and an anisole derivative. The table below isolates the diagnostic bands required for identification.

Table 1: Diagnostic IR Bands & Assignments
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityStructural Insight
Carboxylic Acid O-H Stretch2500–3300Broad, MedCharacteristic "H-bond trough"; confirms acid headgroup.
Carboxylic Acid C=O[1] Stretch1685–1705StrongCritical: Shifted slightly higher than unsubstituted benzoic acid (1680) due to the electron-withdrawing Fluorine (meta-induction).
Alkyl (Methoxy) C-H Stretch (sp³)2835–2960Weak/MedDiagnostic doublet; confirms presence of the methoxy group (absent in acid precursor).
Aromatic Ring C=C Stretch1580–1610VariableBiaryl Mode: Enhanced intensity due to conjugation between Ring A and Ring B.
Aryl Fluoride C-F Stretch1200–1250StrongComplex Region: Overlaps with Acid C-O stretch. Look for broadening in this region.
Ether (Anisole) C-O-C Asym Stretch1240–1260StrongPrimary marker for the 4-methoxyphenyl fragment.
Ether (Anisole) C-O-C Sym Stretch1020–1050MediumSecondary confirmation of the methoxy group.
Substitution OOP Bending (C-H)810–840StrongDiagnostic for para-substitution (Ring B).
Substitution OOP Bending (C-H)750–790MediumDiagnostic for 1,3,5-substitution (Ring A).

Comparative Analysis: Target vs. Alternatives

In a drug development context, "alternatives" refers to the synthetic precursors or side products that must be ruled out. The most common synthesis route is the Suzuki coupling of 3-Bromo-5-fluorobenzoic acid with 4-Methoxyphenylboronic acid.

Synthesis Validation: The "Fingerprint Shift"

The transition from Precursor to Product is marked by three definitive spectral events.

Event A: Loss of the C-Br Bond
  • Precursor (3-Bromo-5-fluorobenzoic acid): Contains a C-Br stretch (often weak/fingerprint) at 500–600 cm⁻¹.

  • Target Product: This band disappears.

  • Note: This is difficult to see in standard IR; rely on Events B and C.

Event B: Appearance of the Methoxy Group
  • Precursor: No aliphatic C-H stretches.

  • Target Product: Distinct aliphatic C-H stretching at 2835 cm⁻¹ and strong C-O-C ether bands at 1250 cm⁻¹ .

  • Validation: If the 2835 cm⁻¹ band is absent, the coupling failed.

Event C: The Carbonyl Shift (Electronic Effect)
  • Precursor: The C=O is influenced by both -F and -Br (EWG).

  • Target Product: The C=O is influenced by -F (EWG) and the new 4-methoxyphenyl group (Electron Donating via Resonance).

  • Result: The conjugation from the new biaryl bond typically lowers the C=O frequency slightly compared to the brominated precursor, or broadens the aromatic C=C region significantly.

Table 2: Comparative Spectral Data
Feature3-Bromo-5-fluorobenzoic acid (Start Material)4-Methoxyphenylboronic acid (Reagent)Target Product
O-H Region Broad Acid (2500-3300)Boronic O-H (3200-3400, sharp/broad mix)Broad Acid (2500-3300)
C=O Stretch ~1690-1710 cm⁻¹Absent ~1685-1705 cm⁻¹
Methoxy C-O Absent Strong (~1250 cm⁻¹)Strong (~1250 cm⁻¹)
C-H (sp³) Absent Weak (2840-2950 cm⁻¹)Weak (2835-2960 cm⁻¹)
Status Precursor Reagent Final Scaffold

Visualizing the Molecular "Sensor Points"

The following diagram maps the specific vibrational modes to the molecular structure, providing a visual guide for peak assignment.

IR_Analysis cluster_molecule 5-Fluoro-3-(4-methoxyphenyl)benzoic acid Acid COOH Group (Acid Head) Signal_OH O-H Stretch 2500-3300 cm⁻¹ (Broad Trough) Acid->Signal_OH Signal_CO C=O Stretch 1685-1705 cm⁻¹ (Strong) Acid->Signal_CO RingA Ring A (Central 1,3,5-Ar) Signal_OOP OOP Bending 810-840 cm⁻¹ (Para) 750-790 cm⁻¹ (Meta) RingA->Signal_OOP Fluorine Fluorine (Substituent) Signal_CF C-F Stretch 1200-1250 cm⁻¹ (Overlap w/ C-O) Fluorine->Signal_CF RingB Ring B (Distal 4-OMe-Ar) RingB->Signal_OOP Methoxy Methoxy Group (-OCH3) Signal_OMe C-H (sp³) & C-O 2835 & 1250 cm⁻¹ Methoxy->Signal_OMe Validation Synthesis Validation (Pass/Fail) Signal_CO->Validation Confirm Acid Signal_OMe->Validation Confirm Coupling

Caption: Mapping of functional groups to diagnostic IR bands. The convergence of Acid C=O and Methoxy C-O signals validates the successful synthesis of the target biaryl acid.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and trust in the data (E-E-A-T), follow this standardized protocol.

A. Sample Preparation[1][4][5]
  • Technique: ATR (Attenuated Total Reflectance) is recommended over KBr pellets for this compound to avoid moisture interference in the O-H region.

    • Crystal: Diamond or ZnSe.

    • Pressure: High pressure clamp required to ensure contact with the solid powder.

  • Alternative (Solution): If distinguishing H-bonding dimers is critical, dissolve 5 mg in 1 mL of dry Chloroform (CHCl₃) .

    • Observation: In dilute solution, the C=O band will shift to ~1730-1740 cm⁻¹ (monomer), confirming the carboxylic acid status.

B. Data Acquisition Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

  • Scans: Minimum 32 scans (ATR) to resolve weak aromatic overtones.

  • Range: 4000–600 cm⁻¹.

C. Interpretation Workflow (Decision Tree)

Use this logic to validate your sample:

  • Check 1700 cm⁻¹: Is there a strong Carbonyl peak?

    • No: Sample is not the acid (possibly salt or reduced alcohol). FAIL.

    • Yes: Proceed.

  • Check 2800-3000 cm⁻¹: Are there aliphatic C-H peaks?

    • No: Coupling failed (Starting material is purely aromatic). FAIL.

    • Yes: Proceed.

  • Check 1250 cm⁻¹: Is there a strong Ether band?

    • Yes:PASS. Identity confirmed as Methoxy-substituted Acid.

References

  • Structural Correlation of Benzoic Acids

    • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press. (Establishes baseline shifts for substituted benzoic acids).

  • Fluorine Substituent Effects

    • Socrates, G.[2] (2004).[3] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Source for C-F stretch ranges and inductive effects on Carbonyls).

  • Suzuki Coupling Spectral Monitoring

    • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from (Validates the use of IR for monitoring disappearance of aryl halides and formation of biaryls).

  • Methoxy Group Assignments

    • LibreTexts Chemistry. (2023).[4] Infrared Spectra of Some Common Functional Groups. Retrieved from (Standard assignments for Anisole derivatives).

  • Biaryl Scaffold Synthesis

    • Ossila. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoic acid.[5] Retrieved from (Reference for similar fluorinated benzoic acid building blocks).

Sources

X-ray crystallography data for 5-Fluoro-3-(4-methoxyphenyl)benzoic acid structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the X-ray Crystallography of 5-Fluoro-3-(4-methoxyphenyl)benzoic Acid: A Comparative and Methodological Analysis

This guide provides a comprehensive analysis of the single-crystal X-ray diffraction data expected for 5-Fluoro-3-(4-methoxyphenyl)benzoic acid. For researchers in drug discovery and materials science, understanding the precise three-dimensional atomic arrangement of a molecule is paramount. X-ray crystallography is the definitive technique for this, revealing not only the molecule's internal geometry, such as bond lengths and angles, but also how it arranges itself in the solid state through intermolecular interactions.

The target molecule, 5-Fluoro-3-(4-methoxyphenyl)benzoic acid, incorporates several key functional groups: a fluorinated aromatic ring, a methoxy-substituted phenyl group, and a carboxylic acid. These features are prevalent in pharmacologically active compounds, making a detailed structural understanding critical for predicting behavior and designing new derivatives.[1][2]

While a public crystal structure for this specific compound is not currently available in major databases like the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD)[3][4][5][6], this guide will serve as a robust framework for its future determination and analysis. We will detail the complete experimental workflow, from crystal growth to data refinement, and provide a comparative analysis based on the crystallographic data of structurally analogous compounds. This approach allows us to predict the key structural features of the title molecule with a high degree of confidence.

Part 1: A Validated Workflow for Single-Crystal Structure Determination

The journey from a powdered compound to a fully refined 3D crystal structure is a meticulous process. Each step is designed to ensure the final data is of the highest possible quality. The causality behind each experimental choice is critical for success.

Experimental Protocol: From Powder to Final Structure

1. High-Quality Crystal Growth: The foundation of a successful X-ray diffraction experiment is a single, well-ordered crystal, ideally 0.1-0.3 mm in its largest dimension and free of internal defects or twinning.[7][8] For a molecule like 5-Fluoro-3-(4-methoxyphenyl)benzoic acid, the following methods are recommended:

  • Method A: Slow Evaporation. This is the most common and often successful technique.

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, acetone, or an ethanol/water mixture). The choice of solvent is crucial and often determined empirically to find one from which the compound crystallizes well but is not excessively soluble.[9]

    • Transfer the solution to a small, clean vial.

    • Cover the vial with parafilm and puncture it with a few small holes using a needle. This slows the rate of evaporation, which is key to promoting the growth of large, ordered crystals rather than a fine powder.[8]

    • Place the vial in a vibration-free location at a constant temperature and allow the solvent to evaporate over several days to weeks.

  • Method B: Vapor Diffusion. This technique is excellent for sparingly soluble compounds or when slow crystallization is essential.

    • Dissolve the compound in a small amount of a "good" solvent (in which it is readily soluble), and place this solution in a small, open vial.

    • Place this small vial inside a larger, sealed jar that contains a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent).

    • Over time, the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and inducing crystallization.

2. X-ray Diffraction Data Collection: Once a suitable crystal is obtained, it is carefully mounted on a goniometer head and placed within the X-ray diffractometer.[9]

  • The crystal is cooled to a low temperature, typically 100 K, using a stream of liquid nitrogen. This critical step minimizes the thermal vibration of the atoms, resulting in a sharper diffraction pattern and more precise structural data.[9]

  • A focused beam of monochromatic X-rays (commonly from a Molybdenum or Copper source) is directed at the crystal.

  • As the crystal is rotated through a series of small angular increments, the X-rays are diffracted by the planes of atoms within the crystal lattice, producing a pattern of spots of varying intensities that are recorded by a detector.[7][10]

3. Structure Solution and Refinement: The collected diffraction data is then processed computationally to generate the final 3D model.

  • Data Processing: The raw diffraction images are integrated to determine the position and intensity of each reflection. This data is used to determine the crystal's unit cell dimensions and its space group (the symmetry rules governing the crystal).[9]

  • Structure Solution: An initial model of the atomic positions is generated using computational algorithms like "direct methods" or the Patterson method.[9]

  • Structure Refinement: This iterative process refines the initial model against the experimental data using least-squares methods. Atomic positions, bond lengths, angles, and thermal displacement parameters are adjusted to achieve the best possible agreement between the calculated diffraction pattern from the model and the one that was experimentally observed.[9] The final result is a validated structural model.

G cluster_0 Physical Process cluster_1 Computational Process A Synthesis & Purification B Crystal Growth (Slow Evaporation/Vapor Diffusion) A->B C Mounting a Single Crystal B->C D X-ray Data Collection (100 K) C->D E Data Processing (Unit Cell & Space Group) D->E Diffraction Data F Structure Solution (Initial Atomic Model) E->F G Structure Refinement (Least-Squares Fitting) F->G H Final Validated Structure (CIF File) G->H

Caption: Experimental workflow for single-crystal X-ray crystallography.

Part 2: A Comparative Guide to Structural Features

Lacking the direct experimental data for 5-Fluoro-3-(4-methoxyphenyl)benzoic acid, we can predict its key structural parameters by comparing it to similar molecules whose crystal structures have been determined. The analysis focuses on two areas: the internal geometry of the molecule (intramolecular) and how the molecules pack together in the crystal (intermolecular).

Intramolecular Geometry: The Dihedral Twist

A defining feature of biphenyl-like structures is the dihedral angle, or "twist," between the two aromatic rings. This angle is a balance between electronic conjugation (which favors a planar arrangement) and steric hindrance from substituents (which forces the rings to twist). In biphenyl-2-carboxylic acid, for example, the twist angles are significant, ranging from 46.5° to 52.5°.[11] For our target molecule, the fluorine and carboxylic acid at positions 5 and 3 of one ring, and the methoxy group at position 4 of the other, are not expected to cause severe steric clashes. Therefore, we predict a moderate dihedral angle, likely in the range of 20-40°, similar to what is seen in other substituted biphenyls.[12]

Intermolecular Interactions: The Dominance of the Carboxylic Acid Dimer

The most predictable and influential intermolecular interaction will be the hydrogen bonding between the carboxylic acid groups. In the vast majority of carboxylic acid crystal structures, the molecules form centrosymmetric dimers through a pair of strong O-H···O hydrogen bonds.[11][13][14] This robust and highly directional interaction is almost certain to be the primary organizing motif in the crystal packing of 5-Fluoro-3-(4-methoxyphenyl)benzoic acid.

Other, weaker interactions will also play a role in the final packing arrangement. These include:

  • C-H···F interactions: The fluorine atom can act as a weak hydrogen bond acceptor, influencing the orientation of neighboring molecules.[15]

  • π-π stacking: The aromatic rings may stack in an offset fashion to optimize electrostatic interactions.

  • C-H···O interactions: The methoxy group's oxygen atom can also participate in weak hydrogen bonding.

G cluster_dimer Expected Hydrogen-Bonded Dimer mol1 R-C(O)O-H mol2 H-O(O)C-R mol1->mol2 O-H···O mol2->mol1 O-H···O

Sources

Beyond 97%: The Definitive QC Guide for 5-Fluoro-3-(4-methoxyphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quality Control Standards for 5-Fluoro-3-(4-methoxyphenyl)benzoic Acid Purity Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry, 5-Fluoro-3-(4-methoxyphenyl)benzoic acid is not merely a reagent; it is a high-value biaryl scaffold often employed as a pharmacophore in kinase inhibitors and receptor antagonists. While commercial certificates of analysis (CoAs) frequently cite purities of "≥97%," this standard is increasingly insufficient for late-stage lead optimization.

This guide objectively compares the Standard Industrial Grade (97%) against the High-Purity Grade (>99.5%) , demonstrating why the "missing" 3%—often comprised of homocoupled byproducts and regioisomers—can derail Structure-Activity Relationship (SAR) data. We provide the experimental protocols required to validate this purity, prioritizing self-validating Orthogonal Analytical workflows.

Part 1: The Comparative Analysis

The performance of this compound is defined by its "chemical silence" in background assays and its reactivity in downstream functionalization.

1. The Impurity Profile: What is Hiding in the 3%?

The synthesis of 5-Fluoro-3-(4-methoxyphenyl)benzoic acid typically involves a Suzuki-Miyaura coupling between a 3-bromo-5-fluorobenzoic acid derivative and 4-methoxyphenylboronic acid. This genesis creates specific, problematic impurities that standard HPLC-UV often misses due to co-elution.

Impurity TypeOriginRisk FactorDetection Difficulty
Homocoupling (Biaryl) 4,4'-dimethoxybiphenyl (from boronic acid)High. Acts as a false positive in hydrophobic binding pockets; insoluble aggregates.Medium. distinct UV spectra but elutes late.
Regioisomers 5-Fluoro-2-(4-methoxyphenyl)benzoic acidCritical. Alters vector of the side chain; invalidates SAR conclusions.High. Mass is identical (isobaric). Requires 19F NMR.[1]
Des-fluoro Analog 3-(4-methoxyphenyl)benzoic acidMedium. Loss of metabolic stability (blocked metabolic soft spot).Medium. Mass difference is only 18 Da.
Palladium Residues Catalyst leachingHigh. Toxicity in cell assays; catalyzes unwanted side reactions.High. Invisible to UV/NMR. Requires ICP-MS.
2. Performance Comparison: Standard vs. High-Purity

Scenario: Using the acid as a capping group for a peptidomimetic inhibitor.

  • Standard Grade (97% Purity, HPLC Area%):

    • Observation: The user observes "background noise" in fluorescence polarization assays.

    • Root Cause:[2][3][4] 1-2% residual 4,4'-dimethoxybiphenyl precipitates in the aqueous assay buffer, causing light scattering that mimics enzyme inhibition.

    • Outcome: False positive hits; wasted resources on re-synthesis.

  • High-Purity Grade (>99.5% Purity, qNMR Validated):

    • Observation: Clean baseline; consistent IC50 values across batches.

    • Root Cause:[2][3] Removal of lipophilic homocouples via recrystallization (EtOH/Water) prevents aggregation.

    • Outcome: Robost SAR data.

Part 2: The "Gold Standard" QC Workflow

To guarantee >99.5% purity, you must move beyond simple HPLC area integration. We recommend an Orthogonal Approach combining Reverse Phase HPLC (RP-HPLC) with Quantitative Fluorine NMR (19F qNMR).

Visualizing the Workflow

The following diagram illustrates the decision matrix for releasing a batch of this material.

QC_Workflow cluster_Screening Tier 1: Identity & Gross Purity cluster_Validation Tier 2: Specificity (The Critical Step) cluster_Trace Tier 3: Safety Start Crude/Vendor Material HPLC_UV HPLC-UV (254nm) Check for Homocouples Start->HPLC_UV H_NMR 1H NMR (DMSO-d6) Check for Solvents HPLC_UV->H_NMR >98% Area Fail Reject / Recrystallize HPLC_UV->Fail <98% or Unknown Peaks F_NMR 19F NMR Detect Regioisomers H_NMR->F_NMR qNMR qNMR (Internal Std) Absolute Purity % F_NMR->qNMR Single F Peak F_NMR->Fail Multiple F Peaks (Isomers) ICP_MS ICP-MS Pd < 10 ppm qNMR->ICP_MS >99.0% wt/wt Decision Release Decision ICP_MS->Decision Decision->Fail Pd Fail Pass Release (>99.5%) Decision->Pass Pd Pass

Figure 1: Orthogonal Quality Control Workflow ensuring removal of isobaric and inorganic impurities.

Part 3: Experimental Protocols
Protocol A: High-Resolution HPLC-PDA Method

Purpose: Separation of the main peak from hydrophobic homocoupling impurities.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B (Equilibration)

    • 2-15 min: 5% → 95% B (Linear Ramp)

    • 15-20 min: 95% B (Wash - critical for eluting biphenyls)

    • 20-25 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA (210-400 nm). Extract chromatogram at 254 nm (aromatic) and 280 nm (methoxy phenol sensitivity).

  • Acceptance Criteria: Main peak retention time ~9.5 min. No single impurity >0.1%.

Protocol B: 19F NMR for Regioisomer Detection (The Differentiator)

Purpose: 1H NMR is often too crowded in the aromatic region to distinguish the 5-fluoro from the 4-fluoro or 6-fluoro isomers. 19F NMR provides a distinct singlet/multiplet on a clean baseline.

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d6 . (Avoid CDCl3 as solubility may be limited and hydrogen bonding shifts can vary).

  • Acquisition:

    • Pulse Sequence: zgfIG (Inverse gated decoupling to suppress NOE if quantitative, though standard coupled scan is better for structural ID).

    • Sweep Width: -50 to -200 ppm.

    • Scans: 64 (High S/N required for <0.1% isomer detection).

  • Analysis:

    • 5-Fluoro-3-(4-methoxyphenyl)benzoic acid: Expect a signal around -110 to -115 ppm (dependent on exact pH/conc).

    • Critical Check: Look for small satellite peaks shifted by 2-5 ppm. These represent regioisomers where the Suzuki coupling occurred at the wrong halide position (if starting material was mixed).

Protocol C: qNMR for Absolute Purity (Self-Validating)

Purpose: To determine the "Weight Percent" purity, eliminating solvent/water weight which HPLC misses.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity, non-hygroscopic).

  • Procedure:

    • Weigh exactly 10.0 mg of Analyte.

    • Weigh exactly 5.0 mg of IS.

    • Dissolve both in 0.7 mL DMSO-d6.

  • Calculation:

    
    
    
    • Where

      
       = Integration Area, 
      
      
      
      = Number of protons (use the OMe singlet for both for best accuracy),
      
      
      = Molecular Weight,
      
      
      = Weight.
Part 4: Impurity Fate Mapping

Understanding where impurities originate allows for proactive control.

Impurity_Fate SM1 3-Bromo-5-fluorobenzoic acid Reaction Suzuki Coupling SM1->Reaction Imp2 Impurity B: Des-bromo (Debromination) SM1->Imp2 Beta-Hydride Elim / Reduction SM2 4-Methoxyphenylboronic acid SM2->Reaction Imp1 Impurity A: Homocouple (Biaryl) SM2->Imp1 Oxidative Homocoupling Cat Pd Catalyst Cat->Reaction Imp3 Impurity C: Pd-Complex Cat->Imp3 Leaching Product 5-Fluoro-3-(4-methoxyphenyl) benzoic acid Reaction->Product Main Path

Figure 2: Fate mapping of impurities during the Suzuki coupling process.

References
  • International Council for Harmonisation (ICH). "ICH Q3A(R2): Impurities in New Drug Substances." ICH Guidelines, 2006.[5] [Link]

  • Almac Sciences. "qNMR – A Modern Alternative to HPLC."[6] Almac Group Technical Articles, 2023. [Link]

  • National Institutes of Health (NIH). "Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals." Journal of Analytical Methods, 2015. [Link]

Sources

Safety Operating Guide

Technical Guide: Personal Protective Equipment (PPE) & Handling Protocols for 5-Fluoro-3-(4-methoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

5-Fluoro-3-(4-methoxyphenyl)benzoic acid is a specialized bi-aryl building block, typically utilized in Suzuki-Miyaura cross-coupling reactions for drug discovery. While specific toxicological data for this exact CAS is often limited in public repositories, its structural moieties—a fluorinated aromatic ring, a methoxy group, and a carboxylic acid—dictate a strict safety profile based on Structure-Activity Relationship (SAR) analysis.

The Silent Hazard: The primary risk is not just acute acidity, but the bioactive potential of fluorinated aromatics and the inhalation vector of fine crystalline dusts. Standard "lab coat and glasses" protocols are insufficient without respiratory engineering controls.

Hazard Identification & Risk Assessment

Based on GHS Classification standards for substituted benzoic acids.

Hazard CategoryGHS ClassSignal WordHazard StatementOperational Implication
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritationAcidic functionality will degrade latex; Nitrile is mandatory.
Serious Eye Damage Category 2AWarningH319: Causes serious eye irritationDust contact with mucosal membranes causes immediate, severe pain.
STOT - Single Exposure Category 3WarningH335: May cause respiratory irritationCRITICAL: Powder form easily aerosolizes during weighing.

Personal Protective Equipment (PPE) Architecture

This section details the causality behind every piece of equipment. We do not use PPE to pass inspections; we use it to isolate biological systems from chemical variables.

A. Respiratory Protection (The Primary Barrier)
  • Standard Operation (< 10 grams):

    • Engineering Control: All handling must occur inside a certified Chemical Fume Hood operating at face velocity of 80–100 fpm.

    • PPE: If hood sash is properly positioned, no respirator is required.

  • Spill Cleanup / Outside Hood (> 10 grams):

    • Requirement: NIOSH-certified N95 or P100 particulate respirator .

    • Scientific Rationale: Surgical masks offer zero protection against chemical dusts. Substituted benzoic acids can cause sensitization; inhaling the solid allows it to dissolve in lung moisture, creating localized acidic sites.

B. Dermal Protection (Hand & Body)
  • Glove Selection: Nitrile Rubber (Minimum 4 mil thickness) .

    • Avoid: Latex. Benzoic acid derivatives can permeate latex networks, and the acidic nature can degrade the polymer matrix.

    • Technique: Double-gloving is recommended during the initial weighing step. Remove the outer pair immediately after handling the solid to prevent contaminating door handles or pipettes.

  • Body Shielding:

    • Lab Coat: 100% Cotton or Nomex (fire-resistant). Avoid synthetic blends that melt onto skin if a solvent fire occurs during the subsequent coupling reaction.

    • Sleeves: Ensure cuffs are tucked under glove gauntlets to prevent wrist exposure.

C. Ocular Protection[1][2][3][4]
  • Mandatory: ANSI Z87.1 compliant Chemical Splash Goggles .

  • Rationale: Safety glasses with side shields are insufficient for fine powders. Air currents can carry dust particles around the side shields. Goggles provide a seal that prevents lacrimal fluid acidification.

Operational Workflow: Safe Handling Protocol

Phase 1: Preparation (The "Cold" Phase)
  • Static Check: Powders of this class are often static-prone. Use an anti-static gun or ionizer bar if available.

  • Balance Setup: Place the analytical balance inside the fume hood. If this is impossible, use a powder containment hood or a localized exhaust trunk.

Phase 2: Transfer & Weighing
  • Tare: Tare the weighing boat/vial before opening the source container.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • The "Tap" Method: Gently tap the spatula against the vial wall to dislodge loose powder inside the vial, not in the air.

  • Closure: Wipe the threads of the source bottle with a dry Kimwipe before recapping to prevent cap-seizure (acidic corrosion of threads).

Phase 3: Solubilization (The "Hot" Phase)
  • Solvent Addition: Add solvent (e.g., DMSO, DMF, Methanol) slowly.

  • Exotherm Watch: While mild, solvation of carboxylic acids can be exothermic.

  • De-gloving: Once the solid is in solution and the vessel is closed, remove the outer pair of gloves.

Decision Logic: PPE Selection Matrix

The following diagram illustrates the decision-making process for selecting PPE based on the scale of operation and the environment.

PPE_Decision_Matrix Start Start: Handling 5-Fluoro-3-(4-methoxyphenyl)benzoic acid ScaleCheck Check Scale & State Start->ScaleCheck SmallScale Small Scale (<10g) Solid Powder ScaleCheck->SmallScale Routine Lab Work LargeScale Large Scale (>10g) or Spill Cleanup ScaleCheck->LargeScale Bulk/Emergency HoodCheck Is Fume Hood Available? SmallScale->HoodCheck EnhancedPPE Enhanced Protocol: 1. Double Nitrile Gloves 2. P100/N95 Respirator 3. Tyvek Sleeves 4. Goggles + Face Shield LargeScale->EnhancedPPE StandardPPE Standard Protocol: 1. Nitrile Gloves (4 mil) 2. Splash Goggles 3. Lab Coat 4. Fume Hood (Sash Low) HoodCheck->StandardPPE Yes NoHood STOP WORK Relocate to Ventilated Area HoodCheck->NoHood No

Figure 1: Decision matrix for PPE selection based on operational scale and engineering control availability.

Emergency & Disposal Procedures

Emergency Response[3]
  • Eye Contact: Flush immediately with water for 15 minutes .[1][2][3][4][5] Hold eyelids open. The acidic nature requires thorough irrigation to restore pH balance.

  • Skin Contact: Wash with soap and water.[2][3][6][4][5] Do not use alcohol/solvents, as they may increase transdermal absorption of the fluorinated compound.

  • Inhalation: Move to fresh air. If wheezing occurs (bronchospasm), seek medical attention immediately.

Disposal Protocol
  • Solid Waste: Dispose of contaminated solids (gloves, weighing boats) in the Hazardous Solid Waste stream.

  • Liquid Waste: Solutions must go into Organic Waste (Non-Halogenated) unless dissolved in a halogenated solvent (like DCM), in which case use the Halogenated stream.

  • Container: Triple rinse the empty bottle with a suitable solvent (Acetone/Methanol) before discarding glass.

References

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link][7][8]

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards: Benzoic Acid. Centers for Disease Control and Prevention. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.